molecular formula C24H17ClF6N4O5 B2936282 methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate CAS No. 341966-28-7

methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate

Katalognummer: B2936282
CAS-Nummer: 341966-28-7
Molekulargewicht: 590.86
InChI-Schlüssel: YLVKYNHMAJDFRY-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a structurally complex heterocyclic compound featuring a pyran core substituted with electron-withdrawing trifluoromethyl (CF₃) groups, a hydrazinyl linker, and a benzoylamino moiety. Its design integrates multiple pharmacophores aimed at enhancing bioactivity and metabolic stability.

Eigenschaften

IUPAC Name

methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF6N4O5/c1-35(19-16(25)9-14(11-32-19)24(29,30)31)33-7-6-18-15(21(37)39-2)10-17(22(38)40-18)34-20(36)12-4-3-5-13(8-12)23(26,27)28/h3-11,33H,1-2H3,(H,34,36)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVKYNHMAJDFRY-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC=CC2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N/C=C/C2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClF3N4O4C_{19}H_{18}ClF_3N_4O_4, with a molecular weight of approximately 450.82 g/mol. The structure features several functional groups, including a pyridine ring, a hydrazine moiety, and trifluoromethyl groups, which are known to influence biological activity.

PropertyValue
Molecular FormulaC19H18ClF3N4O4C_{19}H_{18}ClF_3N_4O_4
Molecular Weight450.82 g/mol
CAS NumberTo be assigned

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing pyran and hydrazine structures exhibit significant anticancer properties. For instance, a study on hydrazone derivatives demonstrated their cytotoxic effects on various cancer cell lines, suggesting that the hydrazine component may enhance biological activity against tumors .

Case Study: Cytotoxicity Testing

In vitro testing was conducted to evaluate the cytotoxic potential of various derivatives similar to our compound. The results showed that at concentrations ranging from 0.05 to 2 mg/mL, certain derivatives induced significant increases in micronucleus formation and mitotic indexes in human lymphocytes, indicating potential genotoxic effects .

The mechanism by which these compounds exert their biological effects is multifaceted. The presence of trifluoromethyl groups is believed to enhance lipophilicity and bioavailability, leading to improved interaction with biological targets . Additionally, the hydrazine moiety may facilitate the formation of reactive species that can interact with cellular macromolecules.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
CytotoxicityInduced micronucleus formation
AntitumorInhibition of cancer cell growth
GenotoxicityIncreased mitotic index

Potential Uses in Medicine

Given its structure and biological activity, this compound may have potential applications in pharmacology, particularly in oncology. The ability to induce cell death in cancer cells while sparing normal cells is a critical area of research. Ongoing studies are exploring its efficacy against specific cancer types, including breast and lung cancer.

Future Research Directions

Further research is needed to elucidate the full range of biological activities associated with this compound. Investigations into its pharmacokinetics, optimal dosing regimens, and potential side effects will be crucial for developing therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s pyran-3-carboxylate core distinguishes it from other heterocyclic systems (e.g., pyrimidines or thiazoles). Key substituents include:

  • 3-Chloro-5-(trifluoromethyl)pyridinyl group : Enhances lipophilicity and binding affinity via halogen bonding.
  • Hydrazinyl ethenyl linker : Facilitates conformational rigidity and hydrogen-bonding interactions.
  • Benzoylamino and trifluoromethyl groups: Improve metabolic stability and membrane permeability.

Table 1: Structural Comparison with Analogous Compounds

Compound Name/Reference Core Structure Key Substituents Notable Functional Groups
Target Compound Pyran-3-carboxylate 3-Cl-5-CF₃-pyridinyl, CF₃-benzoyl, hydrazinyl Trifluoromethyl, hydrazine, benzamide
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine Trimethoxybenzylidene, phenyl Methoxy, ester, thiazole
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Pyran-dicarbonitrile Amino, cyano, phenyl Cyano, amino, hydroxyl
Physicochemical and Pharmacological Properties
  • Hydrogen-Bonding Capacity: The hydrazinyl and benzoylamino groups enable stronger receptor interactions than ’s hydroxyl and amino groups or ’s ester and thiazole moieties.
  • Metabolic Stability: CF₃ groups resist oxidative degradation, contrasting with ’s cyano groups, which may undergo hydrolysis .

Research Implications and Limitations

  • Electron-Withdrawing Groups : CF₃ and chloro substituents improve binding to hydrophobic enzyme pockets, as seen in pyrimidine-based therapeutics .
  • Synthetic Challenges : Multi-step synthesis and purification of polyhalogenated compounds (e.g., the target) require advanced techniques compared to simpler pyran or pyrimidine derivatives .

Table 3: Inferred Pharmacological Advantages Over Analogs

Property Target Compound Compounds Compound
Binding Affinity High (CF₃, Cl) Moderate (cyano) Moderate (methoxy)
Metabolic Stability High Low (cyano hydrolysis) Moderate
Solubility Low Moderate Low

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.